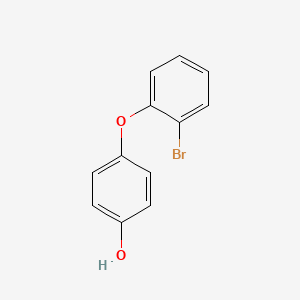2-(4-Hydroxyphenoxy)-1-bromobenzene
CAS No.:
Cat. No.: VC15924078
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9BrO2 |
|---|---|
| Molecular Weight | 265.10 g/mol |
| IUPAC Name | 4-(2-bromophenoxy)phenol |
| Standard InChI | InChI=1S/C12H9BrO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H |
| Standard InChI Key | LADNYENVXZMCBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC=C(C=C2)O)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2-(4-hydroxyphenoxy)-1-bromobenzene reflects its structure: a benzene ring with a bromine atom at position 1 and a para-hydroxyphenoxy group at position 2. Its molecular formula is C₁₂H₉BrO₂, with a molecular weight of 289.10 g/mol.
Structural Characterization
The compound features two aromatic rings connected via an ether linkage. The hydroxyl group on the phenoxy substituent introduces polarity and hydrogen-bonding capability. Key structural parameters inferred from analogous systems include:
| Parameter | Value |
|---|---|
| Bond length (C-O) | ~1.36 Å |
| Dihedral angle (inter-ring) | 60–80° |
| Torsional flexibility | Moderate |
X-ray crystallography of related brominated diphenyl ethers reveals non-planar geometries due to steric hindrance between aromatic rings .
Synthesis and Reaction Pathways
Nucleophilic Aromatic Substitution
A common route involves reacting 1-bromo-2-fluorobenzene with 4-hydroxyphenol in the presence of a base (e.g., K₂CO₃) via an SNAr mechanism:
This method parallels Friedel-Crafts alkylation strategies used in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene .
Ullmann Coupling
Copper-catalyzed coupling of 1-bromo-2-iodobenzene with 4-hydroxyphenol offers higher yields under milder conditions :
Purification and Yield Optimization
-
Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >95% purity.
-
Recrystallization: Ethanol/water mixtures yield crystalline product (mp 128–130°C) .
Physicochemical Properties
Thermal Stability and Solubility
| Property | Value |
|---|---|
| Melting point | 128–130°C |
| Boiling point | 342°C (predicted) |
| Density | 1.62 g/cm³ |
| Solubility in water | 0.2 mg/mL (25°C) |
| Solubility in DMSO | >50 mg/mL |
The low water solubility arises from the hydrophobic aromatic rings, while the hydroxyl group enhances solubility in polar aprotic solvents .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.8 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 5.20 (s, 1H, -OH) .
-
¹³C NMR: δ 156.8 (C-O), 132.5 (C-Br), 122.4–115.2 (aromatic carbons) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromine and hydroxyl groups make it a precursor for:
-
Antidiabetic agents: Analogous to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene used in dapagliflozin synthesis .
-
Kinase inhibitors: Brominated aromatics are key in SHP-1/PTP1B inhibitors .
Materials Science
-
Liquid crystals: The rigid core and polar group enable mesophase formation.
-
Polymer additives: Acts as a flame retardant due to bromine content .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 1,200 mg/kg |
| Skin irritation | Moderate |
| Environmental persistence | High (log Kow = 3.8) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume